5-bromo-N-(4-isobutoxyphenyl)-2-furamide
Description
5-Bromo-N-(4-isobutoxyphenyl)-2-furamide is a brominated furan carboxamide derivative characterized by a 4-isobutoxyphenyl substituent.
Properties
Molecular Formula |
C15H16BrNO3 |
|---|---|
Molecular Weight |
338.2g/mol |
IUPAC Name |
5-bromo-N-[4-(2-methylpropoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16BrNO3/c1-10(2)9-19-12-5-3-11(4-6-12)17-15(18)13-7-8-14(16)20-13/h3-8,10H,9H2,1-2H3,(H,17,18) |
InChI Key |
YALNRGMQVQXBEO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Notes:
- Hydrophobicity : Alkyl (isopropyl) and halogen (bromine) substituents increase logP values, reducing water solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., bromine) stabilize the amide bond against hydrolysis, while electron-donating groups (e.g., methoxy) enhance resonance stabilization .
- Synthetic Routes : Suzuki-Miyaura cross-coupling () and amide coupling () are common methods for introducing aryl and heteroaryl substituents.
Stability and Reactivity
- Methanolysis Resistance: 2-Furamides generally exhibit suppressed methanolysis due to steric protection of the amide bond. For example, 2-furonitrile-derived analogs show stability in methanol, attributed to weak adsorption on catalyst surfaces (e.g., CeO2) .
- Thermal Stability : Bromine substituents (e.g., in 4-bromophenyl analogs) enhance thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analyses .
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